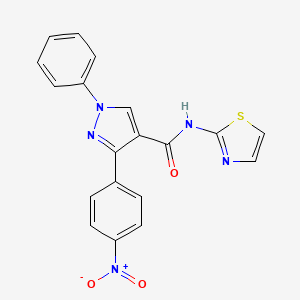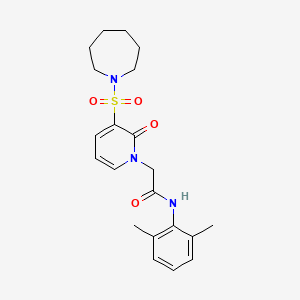
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a chemical compound with the molecular formula C14H10N2S2 . It belongs to the class of organic compounds known as thiadiazoles .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves several steps. For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis
The molecular structure and vibrational spectra of thiadiazole derivatives have been analyzed using the Density Functional Theory (DFT) method . The Fourier Transform Infrared (FT-IR) and FT-Raman spectra of these compounds have been recorded and analyzed .Chemical Reactions Analysis
Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens . The position and number of substitutions play a crucial role in modulating the potency of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be determined using various methods. For instance, the UV-Vis spectrum of the molecule can be recorded, and the electronic properties such as HOMO and LUMO energies can be determined .Scientific Research Applications
- Application : Researchers have designed and synthesized 2-phenyl-1,3,4-thiadiazole derivatives, including Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide, as SHP1 inhibitors. These compounds exhibit inhibitory activity against SHP1, making them potential candidates for disease treatment .
- Application : Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide (PT10) shows selective fluorescence response to SHP1 activity. Its low cytotoxicity in HeLa cells suggests its suitability for cellular imaging. Additionally, PT10 exhibits excellent two-photon absorption properties, making it a promising candidate for two-photon cell fluorescence imaging .
- Application : The 1,2,3-thiadiazole scaffold, including Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide, has potential as a lead structure for designing new drugs. Its inhibitory effects on SHP1 may be explored further for therapeutic applications .
- Application : Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide could serve as a precursor for functional materials, such as polymers or supramolecular assemblies, due to its unique structure and reactivity .
- Application : The 1,2,3-thiadiazole motif can be incorporated into bioconjugates for targeted drug delivery or imaging. Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide may find use in such applications .
Inhibitors of SHP1 Activity
Fluorescent Imaging Agents
Drug Discovery
Materials Science
Bioconjugation and Chemical Biology
Supramolecular Chemistry
Safety and Hazards
Future Directions
Thiadiazuron, a synthetic phenyl urea derivative, has gained considerable attention in recent decades due to its efficient role in plant cell and tissue culture . This suggests potential future directions for the use of thiadiazole derivatives in various applications, including plant growth regulation .
Mechanism of Action
Target of Action
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a complex organosulfur compound
Mode of Action
. This interaction can lead to changes in the target’s function, potentially influencing biochemical pathways.
Result of Action
, suggesting that this compound may also have potential therapeutic applications.
Action Environment
The action, efficacy, and stability of Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can be influenced by various environmental factors. For instance, the presence of a catalyst can facilitate the formation of certain intermediates
properties
IUPAC Name |
4-phenyl-5-phenylsulfanylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S2/c1-3-7-11(8-4-1)13-14(18-16-15-13)17-12-9-5-2-6-10-12/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQXYYMCTOPSRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)
![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/no-structure.png)





![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2381110.png)

![2-fluoro-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2381112.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2381113.png)